

Ribociclib-D6: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Ribociclib D6

Cat. No.: B592701

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For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of Ribociclib-D6, a deuterated analog of the selective cyclin-dependent kinase 4/6 (CDK4/6) inhibitor Ribociclib. This guide covers key technical data, supplier information, ordering details, and the fundamental mechanism of action.

Core Technical Data

Ribociclib-D6 is a deuterium-labeled version of Ribociclib, designed for use as an internal standard in quantitative analyses such as mass spectrometry, or as a tracer in metabolic studies.[1][2] The deuteration can potentially alter the pharmacokinetic and metabolic profile of the drug.[3]

Below is a summary of the available quantitative data from various suppliers.

Property	MedChemExpress	GlpBio	Simson Pharma
Product Name	Ribociclib-d6 hydrochloride	Ribociclib D6 / Ribociclib D6 hydrochloride	Ribociclib D6 Hydrochloride
Catalog Number	HY-15777AS	GC60324 / GC62638	Not specified
CAS Number	1328934-40-2 (for Ribociclib-d6)	1328934-40-2 (for Ribociclib D6)	Not available
Molecular Formula	C23H25D6CIN8O	C23H24D6N8O / C23H25D6CIN8O	Not specified
Molecular Weight	477.04 g/mol	440.57 g/mol / 477.04 g/mol	Not specified
Purity	98.26% (LCMS)	>98.00% (HPLC)	Certificate of Analysis provided
Isotopic Enrichment	98.30%	Not specified	Not specified
Appearance	Light yellow to light brown (Solid)	Solid	Not specified
Solubility	DMSO: 100 mg/mL (209.63 mM; with ultrasonic)	Soluble in DMSO	Not specified
Storage	4°C, sealed storage, away from moisture. In solvent: -80°C for 6 months; -20°C for 1 month.	Store at -20°C. Stock solution can be stored below -20°C for several months.	Not specified

Mechanism of Action: Targeting the Cell Cycle

Ribociclib is a highly specific and potent inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6), with IC50 values of 10 nM and 39 nM, respectively.^{[1][4][5]} It exhibits over 1,000-fold less potency against the cyclin B/CDK1 complex.^{[1][4][5]}

The primary mechanism of action involves the disruption of the Cyclin D-CDK4/6-Retinoblastoma (Rb) pathway, a critical regulator of the G1 to S phase transition in the cell cycle.[5][6] In many cancer types, this pathway is dysregulated, leading to uncontrolled cell proliferation.[7]

Ribociclib competitively binds to the ATP-binding pocket of CDK4 and CDK6, inhibiting their kinase activity.[4] This prevents the phosphorylation of the Retinoblastoma protein (pRb).[8] Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the transcription of genes required for entry into the S phase and DNA replication.[4][6] The ultimate result is a G1 cell cycle arrest and a halt in tumor cell proliferation.[8]

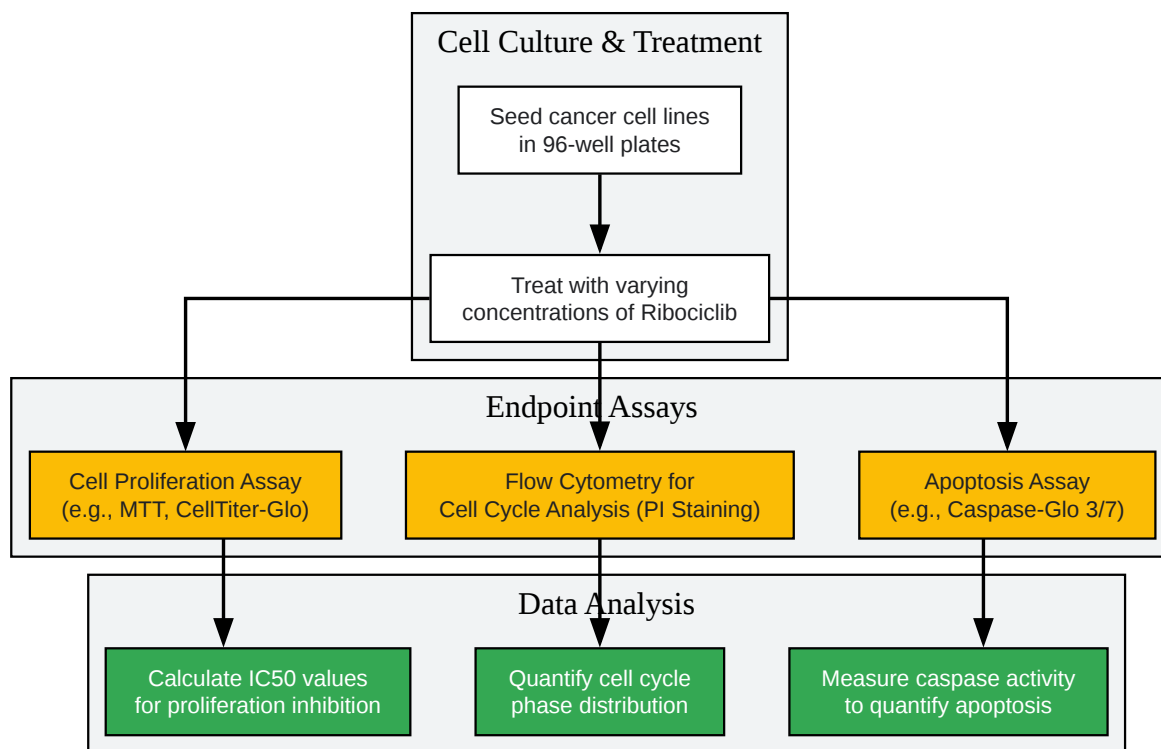
Caption: Ribociclib's inhibition of the Cyclin D-CDK4/6-Rb pathway.

Experimental Protocols

While specific protocols for Ribociclib-D6 are not extensively published, the methodologies for its non-deuterated counterpart, Ribociclib, provide a strong foundation for experimental design.

In Vitro Cell-Based Assays

A representative workflow for evaluating the in vitro effects of Ribociclib is outlined below.



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